molecular formula C8H11ClF3N3 B13514214 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride

Cat. No.: B13514214
M. Wt: 241.64 g/mol
InChI Key: VNDQJMSTARDSGH-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable indazole derivative with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the indazole ring .

Scientific Research Applications

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the modulation of various biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:

The uniqueness of this compound lies in its specific structure and the presence of the indazole ring, which can confer additional biological activities and properties compared to other trifluoromethyl-containing compounds.

Properties

Molecular Formula

C8H11ClF3N3

Molecular Weight

241.64 g/mol

IUPAC Name

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride

InChI

InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5;/h4H,1-3H2,(H3,12,13,14);1H

InChI Key

VNDQJMSTARDSGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NN=C2N)C(F)(F)F.Cl

Origin of Product

United States

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